molecular formula C20H17N3O2 B11651761 2-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide

2-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide

Cat. No.: B11651761
M. Wt: 331.4 g/mol
InChI Key: NHLJXNLIDAPUQC-CIAFOILYSA-N
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Description

2-cyclopropyl-N’-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N’-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide typically involves the condensation reaction between 2-cyclopropylquinoline-4-carbohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N’-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

2-cyclopropyl-N’-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N’-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, by inhibiting their activity. The compound’s structure allows it to bind to specific sites on the enzyme, blocking its function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

2-cyclopropyl-N’-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a quinoline ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar Schiff base hydrazones.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

2-cyclopropyl-N-[(E)-(4-hydroxyphenyl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C20H17N3O2/c24-15-9-5-13(6-10-15)12-21-23-20(25)17-11-19(14-7-8-14)22-18-4-2-1-3-16(17)18/h1-6,9-12,14,24H,7-8H2,(H,23,25)/b21-12+

InChI Key

NHLJXNLIDAPUQC-CIAFOILYSA-N

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(C=C4)O

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)O

Origin of Product

United States

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